molecular formula C8H8Cl2O2 B6354678 1,4-Dichloro-2-(methoxymethoxy)benzene CAS No. 1549607-11-5

1,4-Dichloro-2-(methoxymethoxy)benzene

Cat. No.: B6354678
CAS No.: 1549607-11-5
M. Wt: 207.05 g/mol
InChI Key: WZUZNEIRPVLTTQ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 . It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethoxy group is substituted at the 2 position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.

    Methoxymethoxylation: The 1,4-dichlorobenzene is then reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxymethoxy group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-hydroxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Substitution: Products include 1,4-dichloro-2-alkoxybenzene or 1,4-dichloro-2-aminobenzene.

    Oxidation: Products include 1,4-dichloro-2-formylbenzene or 1,4-dichloro-2-carboxybenzene.

    Reduction: Products include 1,4-dichloro-2-hydroxybenzene.

Scientific Research Applications

1,4-Dichloro-2-(methoxymethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. The methoxymethoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

    1,4-Dichloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    1,4-Dichloro-2-hydroxybenzene: Similar structure but has a hydroxy group instead of the methoxymethoxy group.

    1,4-Dichloro-2-aminobenzene: Similar structure but has an amino group instead of the methoxymethoxy group.

Uniqueness: 1,4-Dichloro-2-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dichloro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUZNEIRPVLTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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